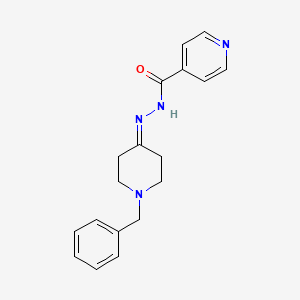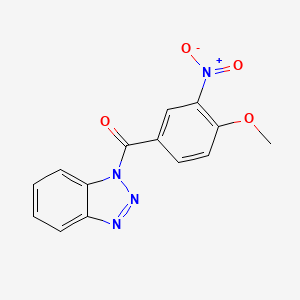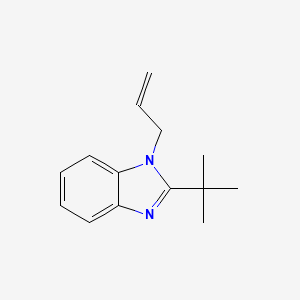![molecular formula C14H30ClN3O2 B5782958 N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5782958.png)
N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride, commonly known as CL-316,243, is a selective agonist of beta-3 adrenergic receptors. It is a potent and specific activator of these receptors, which are mainly found in adipose tissue. CL-316,243 has been extensively studied for its potential use in the treatment of obesity and related metabolic disorders.
Mecanismo De Acción
CL-316,243 selectively activates beta-3 adrenergic receptors, which are mainly found in adipose tissue. Activation of these receptors leads to the stimulation of lipolysis, the breakdown of stored fat, and thermogenesis, the production of heat. This results in an increase in energy expenditure and a reduction in body weight. CL-316,243 also improves glucose homeostasis, insulin sensitivity, and lipid metabolism by modulating the expression of genes involved in these processes.
Biochemical and Physiological Effects
CL-316,243 has been shown to increase energy expenditure and reduce body weight in animal models of obesity. It also improves glucose homeostasis, insulin sensitivity, and lipid metabolism in these models. These effects are mainly attributed to the activation of beta-3 adrenergic receptors in adipose tissue, leading to the stimulation of lipolysis and thermogenesis. CL-316,243 has also been found to increase the expression of genes involved in brown adipose tissue development and function, which plays a crucial role in thermogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CL-316,243 is a potent and specific activator of beta-3 adrenergic receptors, making it a valuable tool for studying the role of these receptors in metabolism and energy balance. Its selectivity also minimizes off-target effects, reducing the risk of unwanted side effects. However, CL-316,243 has a short half-life and requires frequent dosing, which can be a limitation in some experiments. It also has poor solubility in water, which can affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
CL-316,243 has shown promising results in animal models of obesity and related metabolic disorders. Further studies are needed to determine its safety and efficacy in humans. Future research should also focus on identifying new compounds that target beta-3 adrenergic receptors with improved pharmacokinetic properties and reduced side effects. Additionally, the role of beta-3 adrenergic receptors in other tissues and physiological processes should be further explored, as this may lead to the development of new therapeutic targets for metabolic diseases.
Métodos De Síntesis
The synthesis of CL-316,243 involves several steps, starting from the reaction of 2,2,2-trichloroethyl chloroformate with N,N-dimethylaminodecylamine to obtain the intermediate N-[10-(dimethylamino)decyl]carbamic acid tert-butyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to obtain N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride. The final product is obtained after purification and crystallization processes.
Aplicaciones Científicas De Investigación
CL-316,243 has been extensively studied for its potential use in the treatment of obesity and related metabolic disorders. It has been shown to increase energy expenditure and reduce body weight in animal models of obesity. CL-316,243 has also been found to improve glucose homeostasis, insulin sensitivity, and lipid metabolism in these models. These effects are mainly attributed to the activation of beta-3 adrenergic receptors in adipose tissue, leading to the stimulation of lipolysis and thermogenesis.
Propiedades
IUPAC Name |
(2Z)-N-[10-(dimethylamino)decyl]-2-hydroxyiminoacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2.ClH/c1-17(2)12-10-8-6-4-3-5-7-9-11-15-14(18)13-16-19;/h13,19H,3-12H2,1-2H3,(H,15,18);1H/b16-13-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUFBYAVGHYNJU-UNVLYCKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCCCCNC(=O)C=NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCCCCCCCCNC(=O)/C=N\O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
![2-benzyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5782911.png)
![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)

![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5782942.png)

![N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B5782955.png)
![4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)